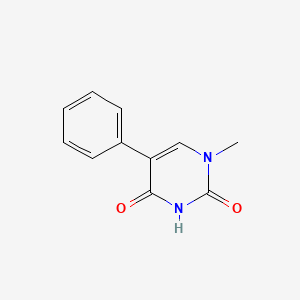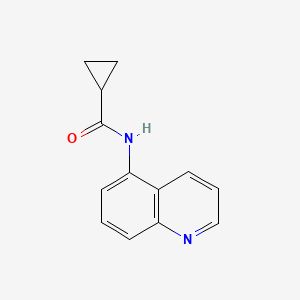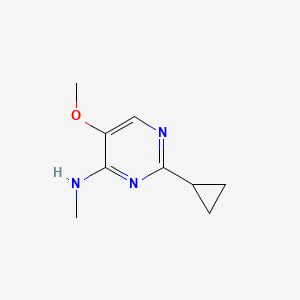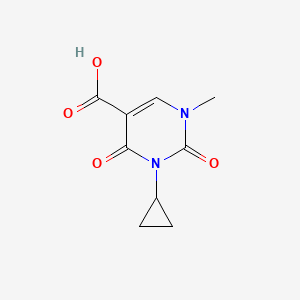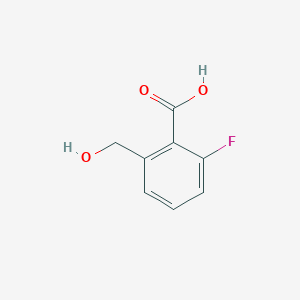
2-Fluoro-6-(hydroxymethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a hydroxymethyl group at the sixth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(hydroxymethyl)benzoic acid typically involves the nucleophilic substitution of a fluorine atom on a benzoic acid derivative. One common method includes the use of fluorinating agents such as potassium fluoride in the presence of a suitable solvent like acetonitrile. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-Fluoro-6-carboxybenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield 2-Fluoro-6-(hydroxymethyl)benzyl alcohol.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 2-Fluoro-6-carboxybenzoic acid.
Reduction: 2-Fluoro-6-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学研究应用
2-Fluoro-6-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-6-(hydroxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets due to its electronegativity, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
- 2-Fluoro-3-(hydroxymethyl)benzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
Comparison: 2-Fluoro-6-(hydroxymethyl)benzoic acid is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical and biological activities, making it a valuable molecule for targeted applications in research and industry.
属性
分子式 |
C8H7FO3 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC 名称 |
2-fluoro-6-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI 键 |
KQTYBMFUAGOUBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)

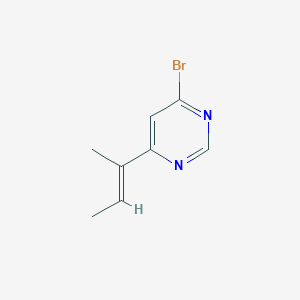


![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)
![3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14867057.png)
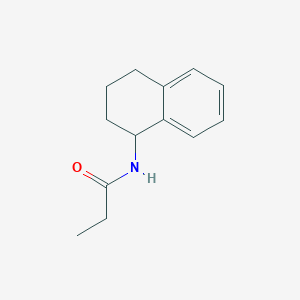
![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)
